2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a useful research compound. Its molecular formula is C18H19FN4O and its molecular weight is 326.375. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Development
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to the compound , has been reported for their selective ligand properties for the translocator protein (18 kDa), highlighting their potential in radiolabeling and in vivo imaging using positron emission tomography (PET). Such compounds, notably DPA-714, have been designed with a fluorine atom allowing labeling with fluorine-18 for PET imaging of neuroinflammation and related pathologies (Dollé et al., 2008).
Cognitive Impairment Treatment
In the context of neurodegenerative and neuropsychiatric diseases, a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed, synthesized, and optimized, leading to the identification of a clinical candidate, ITI-214. This compound exhibited picomolar inhibitory potency for Phosphodiesterase 1 (PDE1) and demonstrated excellent selectivity against other PDE families, showing potential for the treatment of cognitive deficits associated with diseases such as schizophrenia and Alzheimer's (Li et al., 2016).
Pharmaceutical Building Blocks
Novel N-arylpyrazole-containing enaminones were synthesized and explored as key intermediates for the creation of substituted pyridine derivatives and other heterocyclic compounds with potential antitumor and antimicrobial activities. This illustrates the compound's utility as a precursor in the synthesis of various biologically active molecules (Riyadh, 2011).
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is the non-essential stress kinase Yck2 in Candida albicans . This kinase plays a crucial role in the survival and virulence of the yeast, making it an attractive target for antifungal drug development .
Mode of Action
The compound interacts with its target, Yck2, through hydrophobic bonds and van der Waals interactions , stabilizing the docked complexes . These interactions are maintained over time, as suggested by a 200-nanosecond molecular dynamics simulation . The compound’s binding energy also contributes to its ability to maintain stable interactions with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the stress response in Candida albicans . By inhibiting the non-essential stress kinase Yck2, the compound disrupts these pathways, potentially leading to the yeast’s decreased survival and virulence .
Result of Action
The inhibition of Yck2 by the compound results in disrupted stress response pathways in Candida albicans, which may lead to decreased survival and virulence of the yeast . These findings highlight the potential for developing novel antifungal therapies targeting Yck2 .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-13-9-17-21-11-15(12-23(17)22-13)3-2-8-20-18(24)10-14-4-6-16(19)7-5-14/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYQZVLXXFVISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.